

An In-depth Technical Guide to the Ionizable Nature of Lipid 10

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Compound of Interest

Compound Name: Lipid 10

Cat. No.: B11935690

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable lipid, **Lipid 10**, a critical component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications. This document details its chemical properties, ionizable nature, and the methodologies used to characterize its behavior in LNP formulations.

Introduction to Lipid 10 and its Role in Drug Delivery

Lipid 10 is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of nucleic acid delivery, particularly for short interfering RNA (siRNA) and messenger RNA (mRNA) therapeutics. Its structure is designed to facilitate the encapsulation of negatively charged nucleic acid payloads within LNPs at an acidic pH and to enable their efficient release into the cytoplasm of target cells. The ionizable nature of **Lipid 10** is central to its function, providing a pH-sensitive charge that is crucial for both the stability of the LNP in circulation and its subsequent interaction with endosomal membranes.

The key advantage of ionizable lipids like **Lipid 10** lies in their ability to remain relatively neutral at physiological pH (around 7.4), which minimizes non-specific interactions with blood components and reduces potential toxicity.^[1] Upon endocytosis into target cells, the LNP is exposed to the acidic environment of the endosome (pH 5.0-6.5). In this acidic milieu, the tertiary amine groups of **Lipid 10** become protonated, leading to a net positive charge. This

charge reversal is believed to disrupt the endosomal membrane, facilitating the release of the encapsulated nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.

Chemical Properties of Lipid 10

Lipid 10 is characterized by a multi-component structure featuring a tertiary amine headgroup, a linker, and two hydrophobic tails.

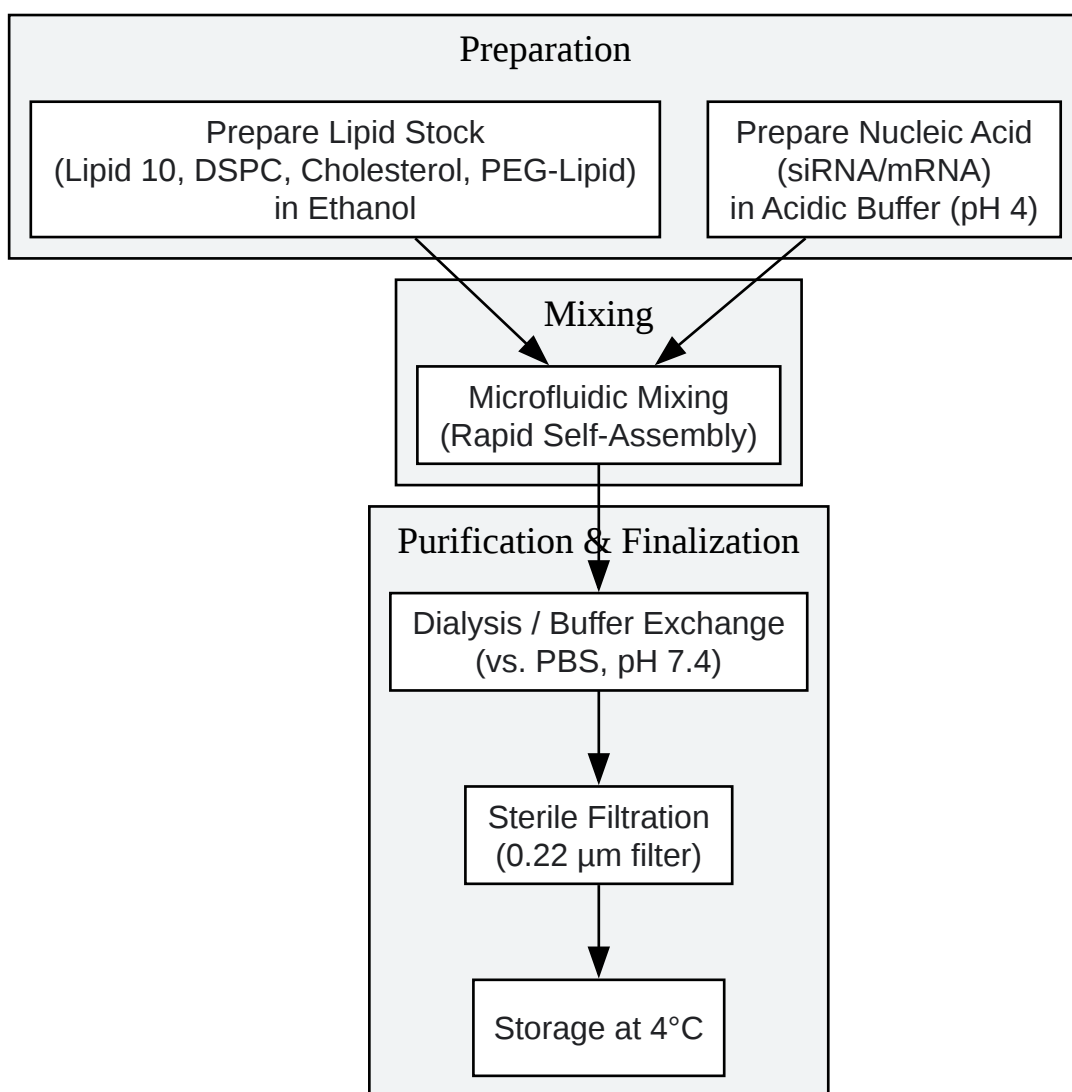
Property	Value	Reference
Chemical Name	4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester	BroadPharm
Molecular Formula	C ₄₆ H ₈₅ N ₃ O ₂	BroadPharm
Molecular Weight	712.2 g/mol	BroadPharm
CAS Number	2430034-02-7	BroadPharm
Synonyms	EA-PIP	Cayman Chemical
pKa	6.2 - 6.5	Cayman Chemical

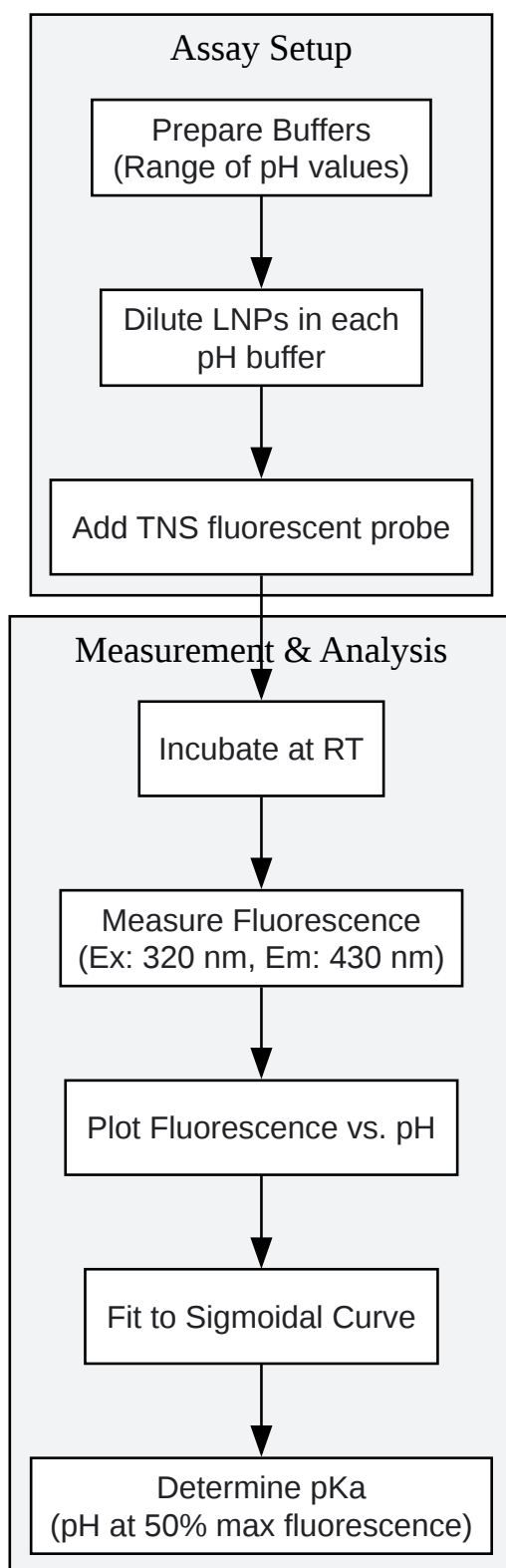
The Ionizable Nature of Lipid 10 and its Apparent pKa

The ionizable nature of **Lipid 10** is conferred by its tertiary amine-containing headgroup. The pKa of an ionizable lipid is a critical parameter that dictates its ionization state at a given pH. For effective in vivo delivery, an optimal apparent pKa range of 6.2 to 6.5 has been identified for hepatic gene silencing.[2][3] This allows the LNP to be relatively neutral in the bloodstream (pH 7.4) and become positively charged within the acidic environment of the endosome. The apparent pKa of an ionizable lipid within an LNP can be influenced by the overall lipid composition of the nanoparticle.

The pH-dependent ionization of **Lipid 10** is the cornerstone of its function in drug delivery. At a formulation pH of around 4, which is well below its pKa, **Lipid 10** is predominantly positively

charged. This positive charge facilitates the electrostatic interaction and encapsulation of negatively charged nucleic acids. After administration and circulation at physiological pH, the surface of the LNP becomes nearly neutral. Upon cellular uptake and entry into the endosome, the lower pH leads to the protonation of **Lipid 10**, inducing a positive surface charge on the LNP. This is hypothesized to promote fusion with the anionic endosomal membrane, leading to cargo release.





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